molecular formula C17H14ClNO4 B5762782 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide

Cat. No. B5762782
M. Wt: 331.7 g/mol
InChI Key: XQLXJVRGSIWWET-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide, also known as BMD-135, is a synthetic compound that belongs to the family of acrylamide derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. In a study by Zhang et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. In addition, 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was also found to downregulate the expression of Bcl-2, an anti-apoptotic protein, and upregulate the expression of Bax, a pro-apoptotic protein, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In a study by Li et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two important mediators of inflammation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was also found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the production of NO and PGE2, respectively. These findings suggest that 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has potent anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is its high yield and purity obtained through the synthesis method. This allows for reproducibility and consistency in lab experiments. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This can be overcome by formulating 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide in a suitable solubilizing agent or by using alternative routes of administration.

Future Directions

There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases. Another direction is to optimize the synthesis method to improve the yield and purity of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide. Furthermore, the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of novel formulations and delivery systems for 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide may enhance its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide in high yield and purity.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Zhang et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. demonstrated that 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-21-14-6-4-12(9-13(14)18)19-17(20)7-3-11-2-5-15-16(8-11)23-10-22-15/h2-9H,10H2,1H3,(H,19,20)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLXJVRGSIWWET-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide

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